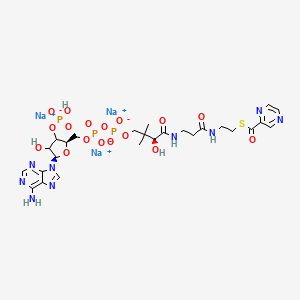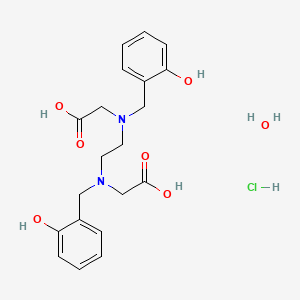![molecular formula C11H16BrN3O2S B13852116 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide CAS No. 1086064-95-0](/img/structure/B13852116.png)
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is a chemical compound that features a bromine atom, a pyrrolidine ring, and a pyridinesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide typically involves the following steps:
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the ethyl chain.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide: Another compound with a bromine atom and pyrrolidine ring but different functional groups.
Uniqueness
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1086064-95-0 |
|---|---|
Formule moléculaire |
C11H16BrN3O2S |
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16BrN3O2S/c12-10-7-11(9-13-8-10)18(16,17)14-3-6-15-4-1-2-5-15/h7-9,14H,1-6H2 |
Clé InChI |
NDVSQBUCDITRMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNS(=O)(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



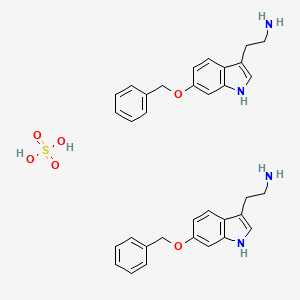
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
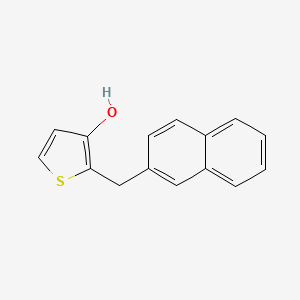
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

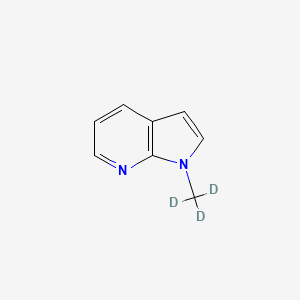
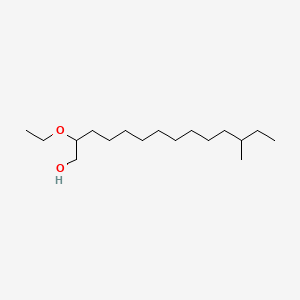
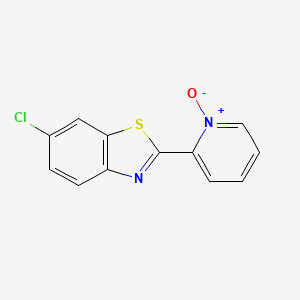
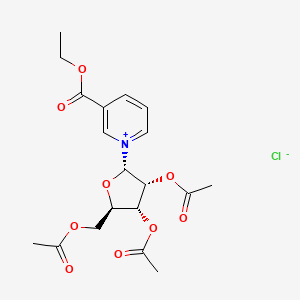
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
